molecular formula C23H18ClN B2939234 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine CAS No. 24951-96-0

5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B2939234
CAS No.: 24951-96-0
M. Wt: 343.85
InChI Key: PASHVRJQIMSUKB-UHFFFAOYSA-N
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Description

Historical Context of Benzo[a]phenanthridine Alkaloids in Medicinal Chemistry

Benzophenanthridine alkaloids have been studied since the 19th century, with early isolations from Papaveraceae and Rutaceae plants laying the foundation for their pharmacological evaluation. Natural derivatives like nitidine (1) and sanguinarine (4) demonstrated antitumor potential in mid-20th-century studies, though cytotoxicity limited clinical translation. The discovery of fagaridine (3), a chelerythrine-type alkaloid reaching clinical trials, highlighted the scaffold’s druggability despite challenges in selectivity.

Modern synthetic efforts, including the development of 5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine, aim to address limitations of natural analogs. By introducing a tetrahydro ring system and halogenated aryl groups, researchers modulate electronic properties and conformational flexibility, potentially enhancing target specificity. For example, the 4-chlorophenyl substitution at position 5 introduces steric and electronic effects distinct from natural methoxy or methyl substituents, as shown in Table 1.

Table 1: Structural Comparison of Natural and Synthetic Benzophenanthridines

Compound Core Structure R5 Substituent Oxidation State
Nitidine (natural) Fully aromatized Methoxy Quaternary
Sanguinarine (natural) Fully aromatized Methylenedioxy Quaternary
5-(4-Chlorophenyl)-tetrahydro analog Partially hydrogenated 4-Chlorophenyl Tertiary

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN/c24-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)25-23/h1-2,5-6,9-14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASHVRJQIMSUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-isocyanobiaryl compounds under metal-free conditions. This reaction typically requires the use of specific reagents and conditions to facilitate the cyclization process .

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Rh(III)-Catalyzed [4+2] Annulation

This method enables the construction of the tetrahydrobenzo[a]phenanthridine core via cyclization between 2-phenylindole derivatives and iodonium ylides under rhodium catalysis .
Key Conditions :

ComponentSpecification
Catalyst[RhCp*Cl₂]₂ (5 mol%)
BaseCsOAc, NaHCO₃
SolventDry DCM
Temperature55°C for 18 hours
Outcome : Produces 7,8-dihydroindolo[1,2-f]phenanthridin-5(6H)-one derivatives with high regioselectivity .

Visible-Light-Catalyzed Cross-Coupling

A metal-free approach utilizes Rhodamine 6G (Rh-6G) under visible light to synthesize dibenzo[b,h] naphthyridines from 3-isocyano-2-phenylquinoline and bromobenzene .
Mechanism :

  • Radical anion [Rh-6G- ⁻] forms via photoexcitation.

  • Single-electron transfer to bromobenzene generates [Ph-Br- ⁻].

  • Cyclization yields the fused naphthyridine product .

Oxidation and Aromatization

The tetrahydro ring undergoes dehydrogenation to form fully aromatic phenanthridine derivatives.

  • Oxidizing Agents : Air/O₂ or chemical oxidants (e.g., DDQ).

  • Conditions : Microwave irradiation with acid catalysts accelerates aromatization .
    Example :
    Tetrahydrobenzo a phenanthridineDDQ Benzo a phenanthridine\text{Tetrahydrobenzo a phenanthridine}\xrightarrow{\text{DDQ }}\text{Benzo a phenanthridine}

Electrophilic Substitution

The aromatic system participates in halogenation and nitration at electron-rich positions.

  • Halogenation : Cl₂ or Br₂ in acetic acid introduces halogens to the para positions of the chlorophenyl group.

  • Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the central aromatic ring .

Suzuki–Miyaura Coupling

The chlorophenyl group serves as a handle for cross-coupling reactions.
Typical Conditions :

ComponentRole
Palladium CatalystPd(PPh₃)₄ or PdCl₂(dppf)
Boron ReagentArylboronic acids
BaseK₂CO₃ or Na₂CO₃
SolventTHF/H₂O or DME
Application : Modifies the 4-chlorophenyl substituent to introduce diverse aryl/heteroaryl groups .

Reductive Alkylation

The tetrahydro ring’s amine moiety can be alkylated using reductive amination.
Protocol :

  • React with aldehydes/ketones in the presence of NaBH₃CN.

  • Forms N-alkylated derivatives with retained planarity .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductsApplication
[4+2] Annulation [RhCp*Cl₂]₂, DCM, 55°C Dihydroindolo-phenanthridinonesAnticancer scaffold synthesis
Visible-Light Coupling Rh-6G, visible light, RT Dibenzo[b,h]naphthyridinesFluorescent materials
Suzuki Coupling Pd catalysts, arylboronic acids Aryl-modified derivativesSAR studies in drug discovery
Dehydrogenation DDQ, microwave, acid Aromatic phenanthridinesDNA-intercalating agents

Mechanistic Insights

  • Radical Pathways : Dominant in photoinduced reactions, enabling C–C bond formation without transition metals .

  • Acid-Catalyzed Cyclization : Protonation of intermediates facilitates ring closure in Diels-Alder-like reactions .

  • Metal Coordination : Rhodium stabilizes transition states in annulation, ensuring regioselectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and proteins. For example, certain derivatives of this compound can bind to DNA, inhibiting its replication and transcription processes . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

This bromo-substituted analog (C23H18BrN, MW = 388.29) serves as the closest structural counterpart to the chloro derivative. Key findings from crystallographic studies include:

  • Crystal System : Triclinic, space group $ P1 $, with unit cell parameters $ a = 5.660 \, \text{Å}, \, b = 11.596 \, \text{Å}, \, c = 13.869 \, \text{Å} $, and angles $ \alpha = 78.48^\circ, \, \beta = 78.30^\circ, \, \gamma = 85.15^\circ $ .
  • Conformational Features: The six-membered tetrahydro ring adopts a half-chair conformation. Adjacent rings form a spiral arrangement, causing significant non-planarity in the naphthalene moiety (average deviation: 0.080 Å) .
  • Intermolecular Interactions : Weak C–H···π stacking interactions stabilize inversion dimers in the crystal lattice .

5-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

This derivative (C23H17NO2, MW = 339.39) features a benzodioxol substituent, which introduces steric bulk and electron-rich properties compared to halophenyl groups.

Substituent Effects and Pharmacological Implications

  • Electronic Effects : The bromo substituent’s stronger electron-withdrawing nature (vs. chloro) may influence redox properties and metabolic stability.
  • Steric Considerations : The benzodioxol group’s bulk could hinder π-π stacking interactions critical for DNA intercalation (a common antitumor mechanism) but improve selectivity for hydrophobic enzyme pockets.

Data Table: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Crystal System Space Group Key Structural Features
5-(4-Bromophenyl)-derivative C23H18BrN 388.29 Triclinic $ P1 $ Half-chair conformation, spiral ring arrangement, C–H···π stacking
5-(1,3-Benzodioxol-5-yl)-derivative C23H17NO2 339.39 N/A N/A Bulkier substituent, enhanced electron density
5-(4-Chlorophenyl)-derivative (hypothetical) C23H18ClN 343.85 Likely similar to bromo analog $ P1 $ (inferred) Expected planar deviations and weaker C–H···π interactions vs. bromo analog

Research Findings and Limitations

  • Structural Insights: The bromo derivative’s spiral ring arrangement and non-planarity suggest conformational flexibility, which may modulate interactions with biological targets .
  • Synthesis : The chloro analog could be synthesized via a similar iodine-catalyzed reaction using 4-chlorobenzaldehyde instead of the bromo precursor .
  • Limitations : Direct pharmacological data for the chloro derivative are absent in the provided evidence. Extrapolations from analogs must be validated experimentally.

Biological Activity

5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine (CAS No. 91306-94-4) is a chemical compound with a molecular formula of C23H18ClN. It is classified as a specialty material and has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity

Research has indicated that this compound exhibits various biological activities. Here are some key findings:

  • Anticancer Properties : Several studies have explored the compound's effects on cancer cells. For instance, it has shown cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties. Animal models have shown that it can mitigate neuronal damage in conditions such as oxidative stress and neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the chlorophenyl group or alterations in the tetrahydrobenzo structure could enhance its efficacy and reduce toxicity.

Structural Component Modification Impact
Chlorophenyl GroupEnhances lipophilicity; affects binding affinity to targets
Tetrahydrobenzo RingInfluences conformational flexibility; crucial for receptor interaction

Case Studies

  • In Vitro Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating potent anticancer activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Neuroprotection in Animal Models : Research involving rodent models of neurodegeneration showed that treatment with this compound significantly reduced markers of oxidative stress and inflammation in brain tissues.

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